4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-b][1,4,5]oxathiazepine ring system, which is a bicyclic structure containing a pyridine ring fused with an oxathiazepine ring . The compound also contains an ethyl group attached to the 4-position of the pyridine ring .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.279±0.06 g/cm3 and a predicted boiling point of 396.0±52.0 °C . Other physical and chemical properties, such as melting point and flash point, are not available .Scientific Research Applications
Synthesis and Structural Studies
- Research has demonstrated methods for synthesizing derivatives of pyrido and diazepine, exploring their structural characteristics and potential as intermediates for further chemical reactions. Studies such as the regiospecific synthesis of dihydro-4H-pyrido derivatives highlight the structural intricacies and potential utility of these compounds in developing new chemical entities (Núñez Alonso et al., 2020).
Multicomponent Reactions and Functionalization
- The compound and its related structures have been utilized in multicomponent reactions, offering pathways to create novel derivatives with potential biological activities. For instance, the study on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide showcases its role as a nucleophile in constructing condensed pyran derivatives, underscoring the versatility of pyrido derivatives in organic synthesis (Grygoriv et al., 2018).
Degradation and Stability Analysis
- Investigations into the stability and degradation of benzopyridooxathiazepine derivatives under various conditions provide insights into their chemical properties and the influence of environmental factors on their integrity. This research is crucial for understanding the long-term stability of these compounds for potential applications in pharmaceuticals and materials science (Lecoeur et al., 2012).
properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWWKROALOPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.